Improved Preclinical Renal Safety Profile: Normalized Kidney Function Markers
In preclinical animal models, acute dosing with D-serine caused highly elevated serum creatinine and blood urea nitrogen (BUN), which are key markers of kidney impairment. In contrast, administration of a similar dose of Deutarserine (CTP-692) resulted in these same markers remaining within the normal range [1]. This indicates a significantly improved renal safety profile for the deuterated analog.
| Evidence Dimension | Renal Function Markers |
|---|---|
| Target Compound Data | Serum creatinine and BUN remained within the normal range. |
| Comparator Or Baseline | D-serine caused highly elevated serum creatinine and BUN. |
| Quantified Difference | Qualitative normalization vs. pathological elevation. |
| Conditions | Preclinical in vivo animal models (species not specified), acute dosing. |
Why This Matters
This data demonstrates that Deutarserine mitigates the primary dose-limiting toxicity of D-serine, potentially allowing for higher and more sustained therapeutic exposure in research models.
- [1] Concert Pharmaceuticals, Inc. (2018). Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine. Business Wire. November 5, 2018. View Source
